molecular formula C22H39NO5 B592516 Pge1-EA

Pge1-EA

Cat. No.: B592516
M. Wt: 397.5 g/mol
InChI Key: HLQFDRCTTQBTCE-RCDOCOITSA-N
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Description

PGE1-EA is a prostanoid.

Properties

IUPAC Name

N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQFDRCTTQBTCE-RCDOCOITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)NCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Chemical Classification of Prostaglandin E1 Ethanolamide Pge1 Ea

Systematic Naming and Common Synonyms for Prostaglandin (B15479496) E1 Ethanolamide

Prostaglandin E1 Ethanolamide (PGE1-EA) is known by several chemical names and synonyms. Its systematic name is N-(9-oxo-11R,15S-dihydroxy-13E-prostenoyl)-ethanolamine. lipidmaps.org Another systematic name is N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide. nih.gov

Common synonyms for this compound include PGE1-ethanolamine and Alprostadil ethanolamide. nih.govqcsrm.com The molecular formula for this compound is C22H39NO5, and it has a molecular weight of 397.5 g/mol . nih.gov

Structural Relationship to Prostaglandin E1 (PGE1) and Other N-Acyl Ethanolamines (NAEs)

This compound is an ethanolamine-amide analog of Prostaglandin E1 (PGE1). lipidmaps.org This means that the carboxyl group characteristic of PGE1 is replaced by an ethanolamide group in this compound. Prostaglandins (B1171923), including PGE1, are a class of eicosanoids derived from 20-carbon polyunsaturated fatty acids. glowm.comnih.gov They are composed of a cyclopentanone (B42830) nucleus with two side chains. glowm.com PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA). nih.gov

N-Acyl ethanolamines (NAEs) are a class of endogenous bioactive signaling lipids consisting of a fatty acyl group conjugated to ethanolamine (B43304) through an amide bond. nih.gov Anandamide (B1667382) (AEA), or N-arachidonoylethanolamine, is a well-known NAE. wikipedia.orglipidmaps.org this compound fits within the broader category of NAEs, specifically as a prostaglandin ethanolamide, also known as a prostamide. nih.govfrontiersin.org Prostamides are sequentially biosynthesized from endocannabinoids like anandamide by cyclooxygenase (COX)-2 followed by various prostaglandin synthases. nih.gov

The structural difference between PGE1 and this compound lies in the functional group at the C1 position; PGE1 has a carboxylic acid group, while this compound has an ethanolamide group. The core prostane (B1239271) structure, including the cyclopentane (B165970) ring and the positions and configurations of hydroxyl and keto groups, is retained. lipidmaps.org

A comparison of the chemical formulas and molecular weights highlights this relationship:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Group at C1
Prostaglandin E1C20H34O5354.48 fishersci.caCarboxylic acid
This compoundC22H39NO5397.5 nih.govEthanolamide
EthanolamineC2H7NO61.08 [PubChem CID 308]Amine and hydroxyl

Note: Ethanolamine PubChem CID is provided for context of the ethanolamide group.

Isomeric Forms and Stereochemical Considerations in this compound Research

Stereochemistry is a crucial aspect of prostaglandin and prostamide research, as different isomeric forms can exhibit distinct biological activities. lipidmaps.orgresearchgate.net The systematic names for this compound and PGE1 specify the stereochemistry at several chiral centers and the geometry of double bonds. lipidmaps.orgnih.govfishersci.ca

For this compound, the systematic name N-(9-oxo-11R,15S-dihydroxy-13E-prostenoyl)-ethanolamine indicates specific stereochemical configurations:

11R: R configuration at carbon 11. lipidmaps.org

15S: S configuration at carbon 15. lipidmaps.org

13E: E (entgegen) geometry of the double bond between carbons 13 and 14. lipidmaps.org

These stereochemical assignments are consistent with the typical configuration found in the biologically active forms of prostaglandins derived from the cyclooxygenase pathway. glowm.com While the primary biologically relevant isomer of this compound is defined by these configurations, the potential for other stereoisomers exists due to the chiral centers at carbons 8, 11, 12, and 15 of the prostane backbone, as well as the possibility of cis/trans isomerism at the 13,14 double bond. Research into prostaglandins often involves the study of different isomers to understand their relative potencies and specific receptor interactions. lipidmaps.orgpnas.orggoogle.com For example, 11β-Prostaglandin E1 is an epimer of PGE1 at the C-11 position and shows reduced potency compared to PGE1. lipidmaps.org Similarly, the stereochemistry at the C-15 position is critical for biological activity in prostaglandins. researchgate.netnetascientific.com

While the primary focus for this compound is the (11R,15S,13E) form due to its relationship with naturally occurring PGE1, the existence and potential biological relevance of other stereoisomers (e.g., 15R epimer, or isomers with different double bond geometries) could be subjects of investigation in detailed chemical and pharmacological studies. The PubChem entry for this compound also provides the InChI string, which fully encodes the compound's stereochemistry. nih.gov

Table of Computed Properties for this compound:

Property NameValueSource
Molecular Weight397.5 g/mol PubChem nih.gov
Exact Mass397.282824 DaLIPID MAPS lipidmaps.org, PubChem nih.gov
Molecular FormulaC22H39NO5LIPID MAPS lipidmaps.org, PubChem nih.gov
XLogP32.3PubChem nih.gov
Topological Polar Surface Area106.86 ŲLIPID MAPS lipidmaps.org
Hydrogen Bond Donors4LIPID MAPS lipidmaps.org
Hydrogen Bond Acceptors5LIPID MAPS lipidmaps.org
Rotatable Bonds15LIPID MAPS lipidmaps.org

Biosynthesis and Endogenous Formation Pathways of Prostaglandin E1 Ethanolamide

Precursor Lipid Substrates for PGE1-EA Biosynthesis

The primary lipid substrates for the biosynthesis of prostaglandin (B15479496) ethanolamides, including this compound, are derived from fatty acids. Two key precursors have been identified in the formation pathways leading to these compounds: anandamide (B1667382) and dihomo-γ-linolenic acid derivatives.

Anandamide (AEA), also known as N-arachidonoylethanolamine, is an endocannabinoid derived from arachidonic acid (AA). wikipedia.org AEA serves as a direct precursor for the synthesis of various prostaglandin ethanolamides (PG-EAs), including PGE2-EA, PGD2-EA, and PGF2α-EA. acs.orgnih.govnih.gov The conversion of AEA to PG-EAs is a significant pathway, particularly mediated by the enzyme cyclooxygenase-2 (COX-2). acs.orgnih.govnih.govnih.govwikipedia.org This enzymatic conversion of AEA to prostaglandin ethanolamides is considered a major pathway for their endogenous production. wikipedia.orgresearchgate.net

Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 fatty acid. wikipedia.org DGLA is a precursor for the synthesis of series-1 prostanoids, such as prostaglandin E1 (PGE1), through the action of cyclooxygenases (COX-1 and COX-2) and specific prostanoid synthases. wikipedia.orgresearchgate.netoup.comthemedicalbiochemistrypage.orgfrontiersin.org While DGLA is a known precursor for PGE1, the direct conversion of DGLA derivatives into this compound is not as extensively documented as the conversion of AEA to other prostaglandin ethanolamides. However, given that this compound is the ethanolamide analog of PGE1, it is plausible that DGLA derivatives play a role in the broader pathway leading to this compound, potentially through the formation of PGE1 which is then amidated, or through a parallel pathway involving DGLA ethanolamide. Research indicates that both DGLA and arachidonic acid are substrates for cyclooxygenases, leading to different series of prostaglandins (B1171923). researchgate.net

Enzymatic Conversion Mechanisms Leading to this compound Formation

The biosynthesis of this compound involves a series of enzymatic steps. Key enzymes, particularly cyclooxygenases and downstream synthases, play crucial roles in directing the formation of prostaglandin ethanolamides.

Cyclooxygenases (COX), specifically COX-2, are central to the initial steps of prostaglandin ethanolamide synthesis from AEA. acs.orgnih.govnih.govnih.govwikipedia.org COX enzymes catalyze the oxygenation of polyunsaturated fatty acids and their derivatives, such as AEA, to form unstable endoperoxide intermediates. wikipedia.orgnih.govnih.gov In the case of AEA, COX-2 converts it to prostaglandin H2-ethanolamide (PGH2-EA). acs.orgnih.govnih.govmdpi.com This is analogous to the conversion of arachidonic acid to PGH2 by COX enzymes in the biosynthesis of conventional prostaglandins. themedicalbiochemistrypage.orgwikipedia.orgnih.govnih.gov

Following the formation of PGH2-EA, other lipid-modifying enzymes, specifically prostaglandin synthases, act on this intermediate to produce specific prostaglandin ethanolamides, including this compound. acs.orgnih.gov These synthases isomerize or reduce PGH2-EA to yield the various series of prostaglandin ethanolamides. acs.orgnih.govnih.gov While the conversion of AEA primarily leads to 2-series prostaglandin ethanolamides (like PGE2-EA), the involvement of DGLA derivatives suggests the potential for 1-series prostaglandin ethanolamides (like this compound) to be formed through similar enzymatic processes, starting from a DGLA-derived ethanolamide or via amidation of PGE1.

The specificity of cyclooxygenase isoforms, particularly COX-2, is critical in the formation of prostaglandin ethanolamides from AEA. Studies have shown that recombinant human COX-2 effectively oxygenates anandamide, while COX-1 does not. nih.gov This indicates a distinct preference of COX-2 for AEA as a substrate compared to COX-1. nih.gov

Following the COX-mediated step, the specificity of various prostaglandin synthases determines the final prostaglandin ethanolamide product. acs.orgnih.govnih.gov These synthases exhibit selectivity for the PGH2-EA intermediate, directing its conversion towards PGE-EA, PGD-EA, or PGF-EA series, depending on the specific synthase present. acs.orgnih.govnih.gov For instance, specific synthases would be responsible for the conversion of PGH1-EA (derived from a DGLA ethanolamide precursor) or PGH2-EA (derived from AEA) into their respective E-series ethanolamides, such as this compound or PGE2-EA.

Cellular and Tissue Localization of this compound Biosynthetic Machinery

The cellular and tissue localization of the enzymes involved in this compound biosynthesis dictates where this compound is endogenously produced. COX-2, a key enzyme in the synthesis of prostaglandin ethanolamides from AEA, is known to be inducible and its expression can be increased in various cell types in response to stimuli like cytokines and pro-inflammatory molecules. mdpi.comnih.govresearchgate.net This suggests that the biosynthesis of this compound and other prostaglandin ethanolamides may occur in tissues and cells where COX-2 is expressed, particularly during inflammatory processes or in response to specific cellular signals.

Anandamide, a primary precursor for prostaglandin ethanolamides, is found in tissues across a wide range of animals. wikipedia.org The enzymes responsible for AEA synthesis, such as N-acyltransferase (NAT) and N-acylphosphatidylethanolamine (NAPE)-hydrolyzing phospholipase D (NAPE-PLD), are present in various cells. researchgate.netopenaccessjournals.comnih.gov Similarly, enzymes involved in DGLA metabolism and subsequent prostanoid synthesis are also distributed in mammalian tissues. frontiersin.org The co-localization of these precursor lipids and the necessary enzymatic machinery, including COX-2 and specific prostaglandin synthases, is essential for the endogenous formation of this compound. While specific studies detailing the precise cellular and tissue distribution solely for this compound biosynthesis are limited, the presence and inducibility of the key enzymes and precursors indicate that this process can occur in various physiological contexts.

Here is a summary of key enzymes and precursors involved in prostaglandin ethanolamide biosynthesis:

Compound NameRole in BiosynthesisKey Enzymes Involved
Anandamide (AEA)Precursor for PG-EAsCyclooxygenase-2 (COX-2), Prostaglandin Synthases
Dihomo-γ-Linolenic Acid (DGLA)Precursor for Series-1 ProstanoidsCyclooxygenase (COX-1, COX-2), Prostanoid Synthases
Prostaglandin H2-Ethanolamide (PGH2-EA)Intermediate in AEA conversionProstaglandin Synthases
Prostaglandin H1-Ethanolamide (PGH1-EA)Putative Intermediate in DGLA-EA conversionProstaglandin Synthases

Note: PGH1-EA is a putative intermediate based on the known conversion of DGLA to PGH1 and the amidation pathways.

Regulatory Mechanisms of Endogenous this compound Production

The endogenous production of this compound is likely regulated at multiple levels, influencing the availability of its precursors and the activity of the involved enzymes. Based on the proposed biosynthetic pathways, key regulatory points include:

Availability of DGLA: The cellular concentration of DGLA, the precursor fatty acid for PGE1 synthesis, is a crucial factor. Dietary intake of omega-6 fatty acids, particularly linoleic acid and gamma-linolenic acid (GLA), influences DGLA levels as GLA is elongated to form DGLA wikipedia.orglipidmaps.org. The incorporation and release of DGLA from cellular phospholipid pools also play a significant role citeab.com. Studies have shown that the preferential incorporation and release of arachidonic acid over DGLA from phospholipids (B1166683) can favor PGE2 production over PGE1 citeab.com.

Activity of Phospholipase A2 (PLA2): PLA2 enzymes are responsible for releasing fatty acids, including DGLA and AA, from membrane phospholipids, making them available for oxygenation by COX enzymes uwm.edu.plfishersci.ca. The activity of specific PLA2 isoforms can thus influence the supply of precursor fatty acids for prostaglandin and potentially prostaglandin ethanolamide synthesis.

Activity of NAPE-PLD: If this compound is formed via a DGLA-ethanolamide precursor, the activity of NAPE-PLD, the enzyme that generates fatty acid ethanolamides from NAPEs, would be a key regulatory point wikipedia.orguniprot.orgidrblab.net. Regulation of NAPE-PLD expression or activity could impact the availability of the DGLA-ethanolamide substrate.

Activity of Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of fatty acid ethanolamides, including AEA, by hydrolyzing the amide bond wikipedia.orgwikipedia.orguniprot.orgnih.gov. While its activity on this compound specifically may need further investigation, FAAH generally regulates the cellular levels of fatty acid ethanolamides. Inhibition of FAAH is known to increase levels of its substrates wikipedia.orgnih.govwikipedia.org. Therefore, FAAH activity likely plays a role in the metabolic inactivation and thus the steady-state levels of this compound.

Research findings highlight the complex interplay of these enzymes and the availability of fatty acid precursors in determining the balance of different eicosanoids and fatty acid ethanolamides produced within cells and tissues citeab.com. For instance, studies comparing PGE1 and PGE2 synthesis have demonstrated that the cellular metabolism of their respective precursors, DGLA and AA, significantly influences the relative amounts of the prostaglandins produced citeab.com.

Here is a table illustrating some of the enzymes and their roles in related pathways, which are likely relevant to the regulation of this compound:

EnzymeRole in Lipid MetabolismPotential Relevance to this compound Regulation
PLA2Releases fatty acids from phospholipids uwm.edu.plfishersci.ca.Controls availability of DGLA for synthesis.
COX-1Constitutively expressed cyclooxygenase wikipedia.org.Involved in basal prostaglandin synthesis from available fatty acids wikipedia.org.
COX-2Inducible cyclooxygenase wikipedia.org.Primarily involved in increased prostaglandin synthesis during inflammation wikipedia.orguni.lu. Involved in other PG-EA synthesis wikipedia.orglipidmaps.orgwikidata.org.
NAPE-PLDGenerates fatty acid ethanolamides from NAPE wikipedia.orguniprot.orgidrblab.net.Potentially generates DGLA-ethanolamide precursor.
FAAHHydrolyzes fatty acid ethanolamides wikipedia.orgwikipedia.orguniprot.orgnih.gov.Degrades fatty acid ethanolamides, likely including this compound.

Understanding the specific regulatory mechanisms governing this compound formation is crucial for elucidating its physiological roles and therapeutic potential. Further research is needed to fully map the enzymatic pathways and the factors that modulate the expression and activity of the involved enzymes specifically in the context of endogenous this compound production.

Metabolism and Biodegradation Pathways of Prostaglandin E1 Ethanolamide

Enzymatic Degradation of PGE1-EA in Biological Systems

Enzymatic degradation is a primary pathway for the metabolism of prostaglandin (B15479496) ethanolamides. Studies investigating the metabolism of prostaglandin ethanolamides (PG-EAs), such as PGE2-EA, indicate that they are not significantly hydrolyzed in plasma. Instead, they undergo slow dehydration/isomerization. researchgate.net Human 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH), a key enzyme in the inactivation of prostaglandins (B1171923), oxidizes prostaglandin glycerol (B35011) esters (PG-Gs) and PG-EAs less efficiently compared to the free acid prostaglandins. researchgate.netannualreviews.orgradiopaedia.org The sterically hindered structure of these compounds, particularly glyceryl prostaglandins, makes them poorer substrates for this enzyme. researchgate.net

While direct enzymatic degradation pathways specifically for this compound are not as extensively documented as for its parent compound PGE1, insights can be drawn from the metabolism of other prostaglandin ethanolamides and PGE1 itself. PGE1 is rapidly metabolized in the human body, with significant first-pass pulmonary elimination through beta- and omega-oxidation. drugbank.com Enzymes involved in prostaglandin metabolism include cyclooxygenases (COX-1 and COX-2), which are responsible for the initial conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins including PGE1. bio-rad.commdpi.comglowm.com Other enzymes like prostaglandin E synthase (PGES) and PGES2 catalyze the transformation of PGH2 to 15-hydroperoxy-PGE1. bio-rad.com Aldehyde reductases (AKR) and glutathione (B108866) transferases (GST) are also involved in the metabolism of prostaglandins and related reactive aldehydes. frontiersin.org

Identification and Characterization of this compound Metabolites

The identification and characterization of this compound metabolites are crucial for understanding its metabolic fate. Research on the metabolism of endocannabinoid-derived prostaglandin ethanolamides has shown that PGE2-EA undergoes slow dehydration/isomerization to PGB2-EA in plasma. researchgate.net While specific metabolites of this compound are not as widely reported, by analogy with PGE1 metabolism, potential metabolic transformations could include oxidation of the 15-hydroxyl group by 15-OH-PGDH to form a 15-keto metabolite, and reduction of the 13,14-double bond by 13,14-PG reductase to form a 13,14-dihydro metabolite. radiopaedia.orgdrugbank.comglowm.com

Studies using techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify metabolites of prostaglandin derivatives in biological samples. mitoproteome.orgmdpi.commdpi.comnih.gov For instance, targeted metabolomic profiling of Prostanit, a drug containing a PGE1 moiety, in rabbit plasma identified PGE1 and 13,14-dihydro-15-keto-PGE1 as metabolites. mdpi.comnih.gov This suggests that similar metabolic transformations involving the PGE1 core structure are likely for this compound.

Factors Influencing this compound Metabolic Clearance and Half-Life in Preclinical Models

Factors influencing the metabolic clearance and half-life of prostaglandin ethanolamides in preclinical models are important for understanding their pharmacokinetics. Based on studies with PGE2-EA, prostaglandin ethanolamides can be sufficiently stable in some biological fluids, such as canine, bovine, and human cerebrospinal fluid. researchgate.net However, their stability and metabolism can vary depending on the biological matrix and the presence of specific enzymes.

Comparisons between species can reveal significant differences in metabolic rates. For example, prostaglandin glycerol esters are metabolized much more rapidly in rat plasma compared to human plasma, suggesting that rats may not always be an adequate model for studying the biological activities of these compounds in humans. researchgate.net

The half-life of related prostaglandins like PGE1 is known to be very short in vivo, often on the order of minutes, due to rapid metabolism, particularly in the lungs. drugbank.comkinampark.comkoreamed.org While direct half-life data for this compound in preclinical models is limited in the provided search results, the metabolic stability observed for PGE2-EA in plasma researchgate.net might suggest a potentially different pharmacokinetic profile compared to the highly labile PGE1. However, further specific research on this compound is needed to confirm this. Factors such as the route of administration, the presence and activity of metabolizing enzymes in different tissues (e.g., lungs, liver, kidneys), and the binding to plasma proteins can all influence the metabolic clearance and half-life of this compound in preclinical models. annualreviews.orgdrugbank.comnih.govresearchgate.net

Molecular Targets and Receptor Interactions of Prostaglandin E1 Ethanolamide

Investigation of Prostanoid EP Receptor Subtype Interactions by PGE1-EA

Prostanoid EP receptors (EP1, EP2, EP3, and EP4) are G protein-coupled receptors that mediate the diverse effects of endogenous prostaglandins (B1171923), particularly PGE2 and PGE1. nih.govoup.com Understanding how this compound interacts with these specific receptor subtypes is fundamental to elucidating its cellular mechanisms.

Binding Affinity and Selectivity Profiles for EP1, EP2, EP3, and EP4 Receptors

Studies investigating the binding affinity and selectivity of this compound for the four EP receptor subtypes are essential for characterizing its pharmacological profile. While extensive data exists for PGE1's interaction with EP receptors, specific data for this compound is less widely reported in the provided search results. However, given the close structural relationship, insights can be drawn by comparing its activity to PGE1 where data is available.

PGE1 is known to bind to and activate all four EP receptor subtypes. oup.com The relative potencies of standard prostaglandins in binding to and activating EP1 receptors show PGE1 having slightly lower affinity than PGE2 for the human receptor (Kd ~25 nM for PGE2 vs. ~40 nM for PGE1 for the mouse receptor). wikipedia.org For EP3 receptors, PGE1 demonstrates high affinity, comparable to PGE2 (dissociation constant Kd=0.3 nM for PGE2, and PGE1 has the same binding affinity and potency for EP3 as PGE2). wikipedia.org PGE1 also exhibits high affinity for EP4 receptors (Ki=3 nM), similar to PGE2. wikipedia.org EP2 receptors also bind PGE1. mdpi.com

To precisely define this compound's profile, dedicated binding studies determining its dissociation constants (Kd) or inhibition constants (Ki) for each recombinant human EP receptor subtype are necessary. These studies would provide quantitative data on the strength of this compound's binding to each receptor and allow for the calculation of selectivity ratios, indicating its preference for particular subtypes.

Differential Receptor Activation Patterns by this compound Compared to PGE1

Beyond simple binding affinity, the pattern of receptor activation induced by this compound is critical. Different EP receptor subtypes couple to distinct intracellular signaling pathways, leading to varied cellular responses. nih.govoup.com Comparing the activation profiles of this compound and PGE1 can reveal whether the ethanolamide modification alters the downstream signaling cascade.

PGE1 is known to activate EP2 and EP4 receptors, leading to increased intracellular cAMP levels via coupling to Gs proteins. nih.govoup.commdpi.comfrontiersin.org It also activates EP1 receptors, which signal primarily through Gq proteins, increasing intracellular calcium levels. nih.govwikipedia.orgfrontiersin.org EP3 receptors, when activated by PGE1, typically couple to Gi proteins, resulting in a decrease in cAMP production, although some isoforms can also couple to Gs or G12/13. wikipedia.orgmdpi.com

Research indicates that both PGE1 and PGE2 potently stimulate GLP-1 secretion via activation of the EP4 receptor subtype in intestinal L cells, with similar EC50 values (1 nM for both). oup.com This suggests that for EP4 receptors, the ethanolamide modification might not drastically alter the activation potency compared to PGE1.

Studies investigating PGE1-induced HIF-1 activation in vascular-derived cells demonstrated that EP1 and EP3 receptor activation were critical for this effect. nih.govresearchgate.net This highlights the involvement of multiple EP receptor subtypes in mediating PGE1's effects.

To understand the differential activation patterns of this compound compared to PGE1, functional assays measuring downstream signaling events such as cAMP accumulation, calcium mobilization, or inositol (B14025) phosphate (B84403) production in cells expressing individual EP receptor subtypes are required. Such studies would determine the efficacy and potency of this compound as an agonist or antagonist at each receptor and highlight any biased signaling properties.

Based on the available information regarding PGE1, a hypothetical table illustrating potential binding affinities and signaling pathways for PGE1 at EP receptors is presented below. Specific data for this compound would be needed to create a comparative table.

EP Receptor SubtypePrimary G Protein CouplingCanonical Signaling PathwayHypothetical PGE1 Binding Affinity (Kd/Ki)
EP1GqIncrease in intracellular Ca2+~25-40 nM wikipedia.org
EP2GsIncrease in intracellular cAMPNot explicitly quantified for PGE1 in results
EP3Gi, Gs, G12/13Decrease/Increase in cAMP, other pathways~0.3 nM wikipedia.org
EP4GsIncrease in intracellular cAMP~3 nM wikipedia.org

Analysis of Non-Prostanoid Receptor Binding and Activation by this compound

Given the structural features of this compound, particularly the ethanolamide group, it is plausible that it could interact with receptors outside the prostanoid family. This is especially relevant when considering the endocannabinoid system, where many endogenous ligands are fatty acid ethanolamides.

Potential Interactions with Endocannabinoid Receptors (e.g., CB1, CB2)

The endocannabinoid system involves G protein-coupled receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are activated by endogenous lipids like anandamide (B1667382) (AEA), a fatty acid ethanolamide. nottingham.ac.ukmdpi.comnih.gov The structural similarity between this compound and AEA raises the possibility of this compound interacting with CB1 and CB2 receptors.

CB1 and CB2 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. mdpi.comnih.gov They can also activate other pathways, such as mitogen-activated protein kinases (MAPKs). mdpi.com

While the provided search results discuss endocannabinoid receptors and their ligands, there is no direct information regarding the binding or activation of CB1 or CB2 receptors by this compound. Investigations involving radioligand binding assays using labeled cannabinoids or this compound in cells expressing CB1 or CB2 receptors would be necessary to determine any binding affinity. Furthermore, functional assays measuring downstream signaling, such as cAMP inhibition or MAPK activation, would be required to assess whether this compound acts as an agonist or antagonist at these receptors.

Some studies mention that metabolites of other fatty acids can interact with cannabinoid receptors or enzymes involved in endocannabinoid metabolism frontiersin.org. However, this does not provide direct evidence for this compound activity at these receptors.

Exploration of Orphan Receptors or Novel Binding Partners for this compound

Orphan receptors are a class of receptors whose endogenous ligands have not yet been identified. doi.org The possibility exists that this compound, or a metabolite thereof, could be an endogenous ligand for an orphan receptor, or it might bind to novel, uncharacterized binding partners.

One orphan nuclear receptor, Nurr1 (NR4A2), has been identified as a direct target of PGE1 and its metabolite PGA1. researchgate.netnih.gov PGE1 and PGA1 directly interact with the ligand-binding domain of Nurr1 and stimulate its transcriptional function. researchgate.net This interaction is distinct from the EP receptor-mediated effects of PGE1. nih.gov PGE1-induced Nurr1 activation can occur via both an EP2-mediated pathway and direct binding to Nurr1-LBD, while PGA1 primarily activates Nurr1 through direct binding. nih.gov This highlights the potential for prostaglandins and their derivatives to interact with non-GPCR targets like nuclear receptors.

The identification of Nurr1 as a target for PGE1 suggests that other related compounds, including this compound, could potentially interact with nuclear receptors or other classes of orphan receptors. researchgate.netnih.gov High-throughput screening against libraries of orphan receptors or unbiased approaches like activity-based protein profiling could be employed to identify novel binding partners for this compound. biorxiv.org

G-Protein Coupling and Downstream Effector Initiation by this compound

As a molecule structurally related to PGE1, which primarily signals through G protein-coupled EP receptors, it is expected that this compound would also exert its effects, at least in part, by modulating G protein activity. nih.govoup.comrupress.orgacs.org

GPCRs, upon activation by a ligand, undergo conformational changes that facilitate interaction with heterotrimeric G proteins, composed of Gα, Gβ, and Gγ subunits. rupress.orgacs.orgbham.ac.ukmdpi.com This interaction promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. rupress.orgacs.orgbham.ac.ukmdpi.com Both the activated Gα subunit and the Gβγ dimer can then interact with and regulate various downstream effector molecules. rupress.orgacs.orgbham.ac.ukmdpi.com

The specific G protein coupling profile of this compound would depend on the receptors it interacts with and the nature of those interactions (agonist or antagonist). Based on the known coupling of EP receptors:

EP1 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium and activation of protein kinase C (PKC). nih.govwikipedia.orgfrontiersin.orgpsu.edu

EP2 and EP4 receptors primarily couple to Gs proteins, leading to the activation of adenylyl cyclase (AC) and the subsequent increase in intracellular cAMP levels and activation of protein kinase A (PKA). nih.govoup.comwikipedia.orgmdpi.comfrontiersin.orgpsu.edu

EP3 receptors can couple to Gi, Gs, or G12/13 proteins, resulting in inhibition of AC (Gi), activation of AC (Gs), or activation of Rho family GTPases (G12/13). wikipedia.orgmdpi.commdpi.com

If this compound interacts with endocannabinoid receptors (CB1/CB2), it would likely couple to Gi/o proteins, inhibiting AC and decreasing cAMP. mdpi.comnih.gov

To determine the G protein coupling and downstream effector initiation by this compound, experimental approaches such as GTPγS binding assays, measurements of intracellular second messengers (cAMP, calcium, inositol phosphates), and assessment of the activity of downstream kinases (PKA, PKC, MAPKs) in cells treated with this compound and expressing relevant receptors are necessary. These studies would provide direct evidence of which G protein pathways are activated or inhibited by this compound.

Furthermore, investigations into potential biased agonism, where a ligand preferentially activates one signaling pathway over another through the same receptor, could provide a more nuanced understanding of this compound's cellular effects. bham.ac.uk

Intracellular Signaling Cascades Modulated by Prostaglandin E1 Ethanolamide

PGE1-EA-Mediated Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathways

This compound influences intracellular signaling by modulating the levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous biological processes. wikipedia.org

Effects on Adenylyl Cyclase Activity and cAMP Accumulation

EP receptors, which can be activated by prostaglandins (B1171923) like PGE1, play a key role in regulating adenylyl cyclase activity and subsequent cAMP accumulation. The EP2 and EP4 receptor subtypes are coupled to Gαs proteins, which stimulate adenylyl cyclase, leading to increased intracellular cAMP levels. oup.comnih.govmdpi.comnih.gov Conversely, the EP3 receptor is coupled to Gαi, which inhibits adenylyl cyclase and thus reduces cAMP synthesis. oup.com The EP1 receptor primarily signals through Gαq, affecting different pathways. oup.com

Studies have shown that PGE1 stimulation can cause an increase in total cellular cAMP accumulation. pnas.org In some cellular compartments, this increase may be transient, suggesting complex spatial and temporal regulation of cAMP signals. pnas.orgpnas.org The facilitative effect of PGE1 on certain ion channels has been linked to downstream activation of adenylyl cyclase and intracellular accumulation of cAMP. nih.gov An adenylyl cyclase inhibitor has been shown to block this effect. nih.gov

Modulation of Phosphodiesterase (PDE) Activity by this compound, including PDE4

Intracellular cAMP levels are also controlled by phosphodiesterase (PDE) enzymes, which hydrolyze cAMP to inactive adenosine monophosphate (AMP). wikipedia.orgwikipedia.org PGE1 has been shown to regulate PDE activity in addition to adenylyl cyclase activity. pnas.org Specifically, the decline in cAMP levels observed in certain cellular compartments following PGE1 stimulation can be prevented by pretreatment with phosphodiesterase inhibitors, indicating that PDE activity contributes to the transient nature of the cAMP signal. pnas.orgpnas.org

While the direct modulation of specific PDE subtypes, such as PDE4, by this compound is not explicitly detailed in the provided search results, it is known that PDE4 is a major regulator of cAMP in inflammatory and immunomodulatory cells. wikipedia.org Selective PDE4 inhibitors exist and function by blocking the hydrolysis of cAMP, thereby increasing intracellular cAMP levels. wikipedia.orgwikipedia.orgguidetopharmacology.orgimrpress.com Given the role of PGE1 in inflammatory responses nih.gov and its impact on cAMP, further research may elucidate the specific interaction between this compound and PDE subtypes like PDE4.

Investigation of Other Second Messenger Systems Influenced by this compound

Beyond the cAMP pathway, PGE1 and its analogs can influence other second messenger systems.

Intracellular Calcium Dynamics and Related Signaling

The EP1 receptor, one of the EP receptor subtypes that can be activated by PGE1, signals through Gαq, which typically leads to an increase in diacylglycerol and inositol-1,4,5-trisphosphate, ultimately resulting in increased intracellular calcium concentration ([Ca2+]i). oup.comnih.gov While the provided information focuses on PGE1 and PGE2 in this context, it suggests a potential mechanism by which this compound, as an analog, could influence intracellular calcium dynamics via EP1 receptor activation. Studies have also investigated the stimulation of calcium uptake in platelet membrane vesicles by cyclic AMP. fishersci.ca

Phosphoinositide Hydrolysis Pathways

As mentioned above, activation of the EP1 receptor is coupled to phosphatidylinositol production nih.gov. Phosphatidylinositols are phospholipids (B1166683) found in cell membranes that are involved in signal transduction processes. nih.gov Signal-sensitive phospholipase C enzymes can remove the inositol (B14025) moiety from phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol, both of which act as second messengers. nih.gov The link between EP1 receptor activation by prostaglandins and phosphatidylinositol production suggests that this compound could potentially influence these phosphoinositide hydrolysis pathways.

Cross-Talk with Other Intracellular Signaling Networks

Prostaglandin (B15479496) E1 Ethanolamide (this compound) is an ethanolamine (B43304) analog of Prostaglandin E1 (PGE1) wikidata.orgmitoproteome.orgcaymanchem.com. Its biological activities and precise mechanisms of action, particularly concerning cross-talk with diverse intracellular signaling networks, are areas of ongoing research. However, its structural relationship to both prostaglandins and ethanolamides suggests potential intersections with signaling pathways modulated by these lipid mediators.

One significant area of potential cross-talk involves the endocannabinoid system. Prostaglandin ethanolamides, including this compound, can be formed through the metabolism of endocannabinoids such as anandamide (B1667382) (Arachidonoyl Ethanolamide - AEA), notably via the action of cyclooxygenase-2 (COX-2) mitoproteome.orgcaymanchem.comlipidmaps.org. This metabolic link establishes a direct point of interaction between the signaling cascades initiated by endocannabinoids and those influenced by prostaglandin ethanolamides. For instance, Prostaglandin E2 Ethanolamide (PGE2-EA), a related compound, has been shown to be synthesized from anandamide by COX-2 and can suppress the production of tumor necrosis factor-alpha (TNF-α) in human monocytic cells through mechanisms involving cyclic AMP (cAMP) pathways caymanchem.com. This suggests that this compound, potentially formed through similar pathways, could also modulate inflammatory signaling networks by influencing cAMP levels or other downstream effectors.

While research directly detailing this compound's extensive cross-talk with numerous distinct intracellular networks is not as comprehensively documented as for some other lipid mediators, studies on PGE1 provide insights into potential interacting pathways. PGE1 is known to primarily signal through E prostanoid (EP) receptors, particularly EP2 and EP4, which are Gs protein-coupled receptors that activate adenylyl cyclase, leading to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA) lipidmaps.org. This canonical prostaglandin signaling pathway can intersect with numerous other networks. For example, PGE1 has been shown to influence red blood cell deformability, a process linked to the AC-cAMP-PKA pathway and calcium influx. Additionally, PGE1 can protect endothelial cells against oxidative stress, a mechanism that may involve the upregulation of nitric oxide (NO) expression. PGE1 has also been found to bind directly to the nuclear receptor Nurr1, influencing its transcriptional activity. Although these findings pertain specifically to PGE1, they highlight the potential for prostaglandin-ethanolamine structures to engage in cross-talk with pathways involving cyclic nucleotides, calcium, nitric oxide, and nuclear receptors.

The formation of prostaglandin ethanolamides from endocannabinoids suggests a complex interplay where signals originating from the endocannabinoid system can be converted into prostaglandin-mediated signals, thereby influencing a broader range of cellular responses and potentially modulating pathways involved in inflammation, pain, and vascular function. Further research is needed to fully elucidate the specific intracellular signaling networks with which this compound interacts and the precise nature of this cross-talk.

Cellular and Subcellular Responses to Prostaglandin E1 Ethanolamide in Experimental Models

PGE1-EA Effects on Cellular Proliferation, Differentiation, and Apoptosis Mechanisms

Prostaglandins (B1171923), including PGE1, are known to mediate various cellular biological functions, such as cell growth and cytokine production jwmr.org. The effects of this compound and PGE1 on cellular proliferation, differentiation, and apoptosis have been explored in different cell types, revealing complex and context-dependent outcomes.

Regulation of Cell Cycle Progression

PGE1 has been shown to influence cell cycle progression. In human vascular smooth muscle cells, PGE1 exerted a significant inhibitory effect on DNA synthesis when added during the G1 phase of the cell cycle. This inhibition was cell-cycle dependent, as PGE1 had no effect once DNA synthesis had started (S phase) nih.gov. This suggests that PGE1 may inhibit the responsiveness of smooth muscle cells to mitogenic factors by acting at an early stage of the cell cycle nih.gov. The observed growth inhibition by PGE1 in these cells appears to involve an increase in cAMP levels, as a cAMP analogue produced a comparable cell-cycle-dependent inhibition nih.gov.

PGE1 has also been reported to suppress mitotic activity in the epithelial cells of rat lenses in organ culture. At a concentration of 5 x 10-5 M, PGE1 caused gradual inhibition of mitosis, becoming evident after six hours and reaching maximum inhibition (50% of control values) after 16 and 24 hours. While the number of cells labeled with H3-thymidine did not change, the amount of radioactive precursor incorporated per cell was reduced, indicating an effect on DNA synthesis per cell arvojournals.org.

Conversely, in human diabetic fibroblasts, PGE1 treatment showed a significant increase in cell proliferation jwmr.org. This suggests that the effect of PGE1 on cell proliferation can vary depending on the cell type and experimental conditions jwmr.org.

Modulation of Apoptotic Pathways (e.g., miR-21-5p/FASLG axis in cardiomyocytes)

PGE1 has demonstrated antiapoptotic effects in various cell types. In rat pheochromocytoma PC12 cells, PGE1 reduced the incidence of apoptotic cell death induced by nerve growth factor deprivation nih.gov. This antiapoptotic effect was dependent on the uptake of PGE1 into the neurons via a prostaglandin (B15479496) transporter nih.gov. PGE1 also counteracted the increased activities of stress-activated protein kinase/cJun N-terminal kinase in these cells following nerve growth factor deprivation nih.gov.

Specifically, in the context of cardiomyocytes, PGE1 has been shown to protect against hypoxia/reoxygenation (H/R)-induced injury by regulating the miR-21-5p/FASLG axis dntb.gov.uanih.govnih.gov. Studies in rat H9C2 cells and isolated primary cardiomyocytes subjected to H/R injury demonstrated that PGE1 treatment significantly diminished cell cytotoxicity and apoptosis dntb.gov.uanih.gov. This was accompanied by decreased expression of pro-apoptotic markers such as cleaved-caspase-3 and Bax, and increased expression of the anti-apoptotic marker Bcl-2 nih.gov.

PGE1 was found to up-regulate miR-21-5p expression in H/R-injured rat cardiomyocytes dntb.gov.uanih.govnih.gov. FASLG (Fas ligand) was identified as a direct target of miR-21-5p dntb.gov.uanih.gov. By up-regulating miR-21-5p, PGE1 reduced the expression of FASLG, thereby inhibiting cardiomyocyte apoptosis dntb.gov.uanih.gov. This indicates that PGE1 exerts cardioprotective effects by modulating this specific microRNA-mediated apoptotic pathway dntb.gov.uanih.govnih.gov.

Data illustrating the effect of PGE1 on miR-21-5p and FASLG expression in H/R-injured rat cardiomyocytes:

Treatment GroupmiR-21-5p Expression Level (Relative to Control)FASLG Expression Level (Relative to Control)
ControlBaselineBaseline
Hypoxia/ReoxygenationDecreasedIncreased
Hypoxia/Reoxygenation + PGE1IncreasedDecreased

MiR-21-5p is known to have anti-apoptotic functions in various cell types, including cardiomyocytes, by targeting genes involved in programmed cell death researchgate.net. The ability of PGE1 to influence this specific microRNA-FASLG axis highlights a detailed mechanism by which it can modulate apoptosis.

Modulation of Ion Channel Function by this compound (e.g., Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels if demonstrated for this compound)

While the search results primarily discuss the effects of PGE1 on ion channels, particularly in the context of cAMP signaling, direct evidence for this compound's modulation of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels was not explicitly found. However, given that this compound is an analog of PGE1 and that PGE1 is known to influence cAMP levels, and HCN channels are modulated by cyclic nucleotides like cAMP, it is biologically plausible that this compound could indirectly affect HCN channel function.

HCN channels are crucial for generating rhythmic activity in heart and brain cells and are modulated by intracellular cyclic nucleotides, including cAMP nih.govwikipedia.orgmdpi.com. Increased intracellular cAMP shifts the activation curve of HCN channels to more positive voltages, increasing the open probability of the channels at hyperpolarized potentials mdpi.comepfl.ch. Different HCN isoforms (HCN1-4) exhibit varying sensitivity to cAMP, with HCN2 and HCN4 being more sensitive than HCN1 and HCN3 mdpi.comepfl.ch.

PGE1 has been shown to increase cAMP levels in various cells jwmr.orgnih.govnih.gov. In cardiac myocytes, PGE1 stimulation leads to a cytosolic elevation of cAMP frontiersin.org. Studies using FRET sensors have indicated that PGE1 stimulation preferentially affects cAMP levels detected by sensors tethered to type I PKA regulatory subunits, suggesting a spatial aspect to cAMP signaling frontiersin.org.

Although a direct link between this compound and HCN channel modulation was not established in the provided search results, the known effects of PGE1 on cAMP and the sensitivity of HCN channels to cAMP suggest a potential, albeit indirect, influence. Further research specifically on this compound is needed to confirm any direct or indirect modulation of HCN channels.

This compound Influence on Cellular Migration, Adhesion, and Morphology in Specific Cell Types

Prostaglandins, including PGE1, have been implicated in regulating cellular migration, adhesion, and morphology. These effects can vary significantly depending on the cell type and the specific prostaglandin receptor involved.

PGE1 has been shown to inhibit angiogenesis, a process involving endothelial cell migration and proliferation, in vitro and in vivo in a murine Matrigel plug assay nih.gov. This contrasts with PGE2, which is known to stimulate the angiogenic behavior of endothelial cells nih.gov.

In human aortic smooth muscle cells, vasodilatory prostaglandins, including PGE1, were found to inhibit cell migration ahajournals.orgahajournals.org. This inhibition was associated with changes in focal adhesions (FAs) and cytoskeletal architecture ahajournals.orgahajournals.org. Vasodilatory prostaglandins inhibited focal adhesion kinase (FAK) phosphorylation in a cAMP-dependent manner, leading to the disassembly of FAs and the actin cytoskeleton ahajournals.orgahajournals.org. This suggests a mechanism by which PGE1 can influence cell morphology and migration by affecting these adhesive structures ahajournals.orgahajournals.org.

Data on the effect of vasodilatory prostaglandins (including PGE1) on FAK phosphorylation in human aortic smooth muscle cells:

TreatmentFAK Phosphorylation Level (Relative to Control)
ControlBaseline
Vasodilatory PGs (PGE1)Decreased

While the provided search results discuss PGE1's effects on migration and adhesion, specific information regarding this compound's direct influence on these processes in various cell types was limited. However, given its structural similarity to PGE1, it is plausible that this compound may exert similar effects, although this requires specific investigation.

Subcellular Localization and Compartmentalization of this compound Signaling Components

The concept of compartmentalized signaling, where signaling molecules and events are localized to specific subcellular domains, is crucial for the precision and efficiency of cellular responses frontiersin.orgacs.orgresearchgate.net. This applies to prostaglandin signaling, particularly through G protein-coupled receptors (GPCRs) that activate downstream pathways like the cAMP/PKA pathway.

Early studies investigating the compartmentalization of signaling in heart tissues showed that activation of E-type prostaglandin receptors by PGE1 could activate cAMP/PKA from the soluble fraction but not the particulate fraction acs.orgnih.gov. This contrasted with the activation of beta-adrenergic receptors, which could activate cAMP/PKA in the particulate fraction acs.orgnih.gov. These findings suggested that different receptors, even those coupled to the same second messenger system (cAMP), could activate pools of signaling components localized in distinct subcellular compartments frontiersin.orgacs.orgnih.gov.

Further research using FRET biosensors targeted to different subcellular compartments has provided more detailed insights. For instance, in HEK293 cells, PGE1 was found to generate a higher cAMP response at the plasma membrane and nuclear compartments compared to the bulk cytosol physiology.org. This suggests that PGE1-mediated cAMP signaling can be spatially restricted within the cell physiology.org. This compartmentalization can be influenced by the localization of phosphodiesterases (PDEs), enzymes that degrade cAMP, such as PDE4B at the plasma membrane and PDE4D in the cytosol physiology.org.

While these studies focus on PGE1, the principles of compartmentalized signaling are likely relevant to this compound due to its structural and functional relationship with PGE1 and its potential to interact with prostaglandin receptors. The specific subcellular localization and compartmentalization of this compound signaling components, including its receptors and downstream effectors, would require dedicated research. However, the existing literature on PGE1 suggests that its signaling is not uniformly distributed throughout the cell but occurs in specific microdomains, which could also be the case for this compound.

Biological Activities and Mechanistic Insights from in Vitro and Animal Studies of Prostaglandin E1 Ethanolamide

Role of PGE1-EA in Vascular Tone Regulation and Smooth Muscle Cell Responses (Mechanistic Focus)

This compound, like its precursor PGE1, is known to influence vascular tone, the degree of constriction in blood vessels. This regulation is crucial for maintaining blood flow and pressure. Studies have indicated that PGE1 can induce vasodilation, leading to the relaxation of vascular smooth muscle cells. nih.govcvphysiology.com The mechanism primarily involves the increase of intracellular cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP) levels. nih.govmdpi.com This increase in cAMP is typically mediated by the activation of G protein-coupled receptors, such as EP2 and EP4 receptors, which are linked to adenylyl cyclase. nih.govmdpi.commdpi.com Elevated cAMP levels then inhibit myosin light-chain kinase, a key enzyme involved in smooth muscle contraction, thereby promoting relaxation. mdpi.com

However, the effects of PGE1 on smooth muscle can be complex and may depend on the specific tissue and its physiological state. For instance, in pregnant rat uterine smooth muscle, while PGE1 is known to increase tissue cAMP, its contractile effect in this context does not appear to be mediated by cAMP. nih.gov Instead, it is suggested that PGE1 might increase intracellular calcium concentration, possibly through the translocation of membrane-bound calcium from sources like surface microvesicles or the sarcoplasmic reticulum. nih.gov This increase in internal calcium could then lead to increased outward current intensity. nih.gov

PGE1 has also been shown to have antiproliferative effects on vascular smooth muscle cells, particularly in asynchronous, cycling cells. nih.gov This effect can be mimicked by cAMP analogs, suggesting a role for cAMP in inhibiting DNA synthesis in these cells. nih.govahajournals.org

This compound Modulation of Inflammatory Processes and Immune Cell Function in Preclinical Models

This compound and its related compounds have demonstrated anti-inflammatory properties in various preclinical models. PGE1 has been utilized in rat models of arthritis and lupus, indicating its potential to modulate inflammatory responses. nih.gov The anti-inflammatory mechanism of PGE1 is linked to the suppression of tumor necrosis factor (TNF)-induced inflammation through the inhibition of nuclear factor-κB (NF-κB) activation and reactive oxygen species (ROS) production. mdpi.comnih.govfrontiersin.org

E-series prostaglandins (B1171923), including PGE1, have shown immunosuppressive effects in in vitro assays of immune responsiveness and in autoimmune diseases. nih.gov In a murine model of experimental interstitial nephritis, PGE1 treatment prevented the development of the condition and delayed-type hypersensitivity to renal tubular antigens. nih.gov This immunosuppression was dependent on PGE1 administration during the induction phase of effector T cells and appeared to be mediated indirectly via non-specific suppressor lymphokines. nih.gov This suppression could be overcome by recombinant interleukin 1 (IL-1), suggesting a mechanism involving either reduced IL-1 secretion or altered target cell sensitivity to IL-1. nih.gov

Regulation of Cytokine Production (e.g., IL-1, IL-6, TNF)

PGE1 has been shown to influence the production of pro-inflammatory cytokines. In a rat model of pulmonary hypertension, PGE1 administration significantly reduced the production of cytokines such as IL-1, IL-6, and TNF, which are implicated in the pathogenesis of this condition. frontiersin.org

While PGE2 is a well-studied prostaglandin (B15479496) with effects on T cell biology, influencing proliferation, differentiation, and cytokine production frontiersin.org, the specific effects of this compound on the production of cytokines like IL-1, IL-6, and TNF by various immune cells in preclinical models warrant further investigation based on the available search results. However, the observed reduction in these cytokines by PGE1 in an animal model of pulmonary hypertension suggests a potential regulatory role. frontiersin.org

Inhibition of NF-κB Activation and Reactive Oxygen Species (ROS) Production

A key mechanism underlying the anti-inflammatory effects of PGE1 is its ability to inhibit NF-κB activation and ROS production. mdpi.comnih.govfrontiersin.org NF-κB is a transcription factor that plays a central role in inflammatory responses and the regulation of genes involved in the production of pro-inflammatory mediators. mdpi.com ROS are signaling molecules that, at high levels, contribute to oxidative stress and can activate NF-κB. mdpi.comnih.gov

PGE1's suppression of TNF-induced inflammation is associated with the inhibition of both NF-κB activation and ROS production. mdpi.comnih.govfrontiersin.org This suggests that PGE1 may interfere with signaling pathways that lead to the activation of NF-κB in response to inflammatory stimuli, potentially by modulating ROS levels or directly impacting NF-κB signaling components. mdpi.comnih.govembopress.org

Investigation of this compound Effects on Platelet Aggregation Mechanisms

PGE1 is a known inhibitor of platelet aggregation, a crucial process in hemostasis and thrombosis. frontiersin.orgendotell.chavma.orgmdpi.comcaymanchem.com This inhibitory effect is primarily mediated by its interaction with the prostanoid receptor IP (prostacyclin receptor). mdpi.comcaymanchem.comkarger.com Binding to the IP receptor activates the Gαs protein-adenylate cyclase axis, leading to an increase in intracellular cAMP levels within platelets. karger.com Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in platelet activation, ultimately counteracting the aggregation process. karger.com

Studies in different species, such as horses, have shown that PGE1 inhibits platelet aggregation in a concentration-dependent manner when added before the addition of agonists like ADP or collagen. avma.org PGE1 can also partially reverse aggregation when added after the induction of aggregation, although this effect may depend on the agonist used and the extent of the platelet release reaction. avma.org Neonatal platelets have shown higher sensitivity to inhibition by PGE1 compared to adult platelets, which correlates with increased basal and PGE1-induced cAMP levels and higher Gαs protein expression. karger.com

Effect of PGE1 on Platelet AggregationMechanismReceptor Involved (Primary)Outcome
Inhibition of aggregationIncreased intracellular cAMP via adenylyl cyclaseIP receptorCounteracts platelet activation
Partial reversal of aggregationIncreased intracellular cAMPIP receptorReverses aggregation (agonist-dependent)

Impact of this compound on Bone Metabolism and Mineralization Pathways in Animal and Cellular Models (e.g., calcitriol (B1668218) biosynthesis)

PGE1 has demonstrated anabolic effects on bone in preclinical studies. researchgate.netnih.gov One potential mechanism mediating this effect is the stimulation of calcitriol biosynthesis. researchgate.netnih.gov Studies in rabbits have shown that PGE1 increases calcitriol synthesis both in vivo and in vitro. researchgate.netnih.govjci.orgjci.orgrevistanefrologia.com In vivo administration of PGE1 to rabbits resulted in significantly increased levels of total calcium, magnesium, and calcitriol. researchgate.netnih.gov In vitro experiments using rabbit proximal renal tubules demonstrated that PGE1 increased calcitriol biosynthesis, and this effect was reduced by a prostaglandin receptor inhibitor. researchgate.netnih.gov These findings suggest that PGE1 directly stimulates the synthesis of calcitriol, a key regulator of calcium and bone metabolism. researchgate.netnih.gov

Furthermore, studies have indicated that PGE1 can influence bone formation and mineralization. In rabbits, PGE1 treatment has been associated with increased callus formation following fractures, characterized by increased bone callus thickening, vessel count, and chondrocytes, indicative of increased bone tissue proliferation. nih.gov PGE1 has been shown to promote the differentiation and proliferation of osteoblasts in vivo. nih.gov While the increased callus size doesn't always equate to better healing, it suggests an impact on the reparative processes in bone tissue. nih.gov

Model (Species)Study TypeKey FindingMechanism/Pathway Involved (if specified)
RabbitIn vivoIncreased serum total Ca, Mg, and calcitriol. researchgate.netnih.govStimulation of calcitriol synthesis. researchgate.netnih.gov
RabbitIn vitroIncreased calcitriol biosynthesis in renal tubules. researchgate.netnih.govStimulation of calcitriol synthesis. researchgate.netnih.gov
RabbitIn vivoIncreased callus formation and bone tissue proliferation after fracture. nih.govPromotion of osteoblast differentiation/proliferation. nih.gov

Neurobiological Effects of this compound and Potential Neuroprotective Mechanisms

This compound and related compounds have shown potential neurobiological effects, including neuroprotective properties in preclinical models. PGE1 has been associated with neuroprotective activity, particularly in models of Parkinson's disease, by activating the orphan nuclear receptor Nurr1. researchgate.net This activation leads to the protection of midbrain dopaminergic neurons. researchgate.net PGE1 and PGA1 have been proposed as native ligands of Nurr1 and can exert neuroprotective effects on these neurons by enhancing Nurr1's transcriptional function. researchgate.net

In a rat model of cerebral ischemia, a mixture of PGE1 and lithium demonstrated potent neuroprotective effects, reducing infarct volume and neurological deficits. nih.gov This mixture was effective even when administered several hours after the ischemic insult. nih.gov The neuroprotective effect was associated with the upregulation of cytoprotective proteins such as HSP70, GRP78, HSP60, and Bcl-2, and a decrease in the pro-apoptotic protein p53 in the ischemic brain. nih.gov While PGE1 alone showed some reduction in infarct volume, the combination with lithium had a greater effect, suggesting potential synergistic mechanisms, possibly involving the induction of heat shock proteins. nih.gov

PGE1 has also been investigated for its effects on cognitive impairment in models of vascular cognitive impairment (VCI). semanticscholar.org Lipo-PGE1 treatment in VCI rats improved cognitive function, reduced neuronal cell loss, and increased the number of blood vessels in the hippocampal region. semanticscholar.org This effect was linked to the promotion of angiogenesis, potentially involving the VEGF/VEGFR pathway. semanticscholar.org

Furthermore, PGE1 has shown protective effects on cultured cortical neurons against hemin-induced toxicity, a model for intracerebral hemorrhage. amegroups.cn This protection was associated with the reduction of intracellular ROS levels, amelioration of mitochondrial membrane potential, and decreased apoptosis. amegroups.cn The reduction in ROS and apoptosis was linked to the upregulation of Heme oxygenase-1 (HO-1) expression. amegroups.cn

Model (Species/Cell Type)Condition/InsultObserved EffectPotential Mechanism(s) Involved
Mouse (Parkinson's disease model)NeurodegenerationProtection of midbrain dopaminergic neurons. researchgate.netActivation of Nurr1. researchgate.net
Rat (Cerebral ischemia model)IschemiaReduced infarct volume, improved neurological deficits (in combination with Li). nih.govUpregulation of HSPs, Bcl-2; downregulation of p53. nih.gov
Rat (Vascular cognitive impairment)Chronic cerebral hypoperfusionImproved cognitive function, reduced neuronal loss, increased angiogenesis. semanticscholar.orgPromotion of angiogenesis (VEGF/VEGFR pathway). semanticscholar.org
Mouse cortical neuronsHemin-induced toxicityReduced ROS, preserved mitochondrial potential, decreased apoptosis. amegroups.cnUpregulation of HO-1 expression. amegroups.cn

Dopaminergic System Interactions and Neuronal Survival in Animal Models (e.g., Nurr1 activation)

Studies have investigated the potential of PGE1, the structural analog of this compound, to interact with the dopaminergic system and promote neuronal survival, particularly through the activation of the orphan nuclear receptor Nurr1. Nurr1 is considered critical for the development, maintenance, and protection of midbrain dopaminergic (mDA) neurons. researchgate.netaginganddisease.org Activation of Nurr1 has been shown to protect dopaminergic neurons from inflammation-induced degeneration by suppressing the expression of inflammatory genes in microglia and astrocytes. researchgate.net

Research indicates that PGE1 and its dehydrated metabolite, PGA1, can directly interact with the ligand-binding domain (LBD) of Nurr1 and stimulate its transcriptional function. researchgate.net This interaction has been proposed as a mechanism by which PGE1/PGA1 may exert neuroprotective effects on mDA neurons. researchgate.net Studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mouse models of Parkinson's disease have shown that PGE1/PGA1 can enhance the expression of Nurr1 target genes in mDA neurons and improve motor deficits. researchgate.netresearchgate.net

Furthermore, Nurr1 agonists have demonstrated the ability to reverse behavioral and histological abnormalities in animal models of Parkinson's disease. researchgate.net Nurr1 is known to regulate genes involved in dopaminergic neuron genesis and functional maintenance, including those encoding proteins crucial for dopamine (B1211576) metabolism, neurotransmission, and axonal growth. researchgate.netlu.se It also controls genes important for the differentiation and survival of dopaminergic neurons. lu.se

Modulation of Nociceptive Signaling Pathways in Animal Models

Prostaglandins, including PGE1, are known to play roles in pain signaling. While PGE2 is well-established for its role in hyperalgesia and allodynia, the specific role of PGE1 in pain has also been investigated. mdpi.comnih.gov Studies in animal models have explored how PGE1 might modulate nociceptive pathways.

Research using orofacial pain behavioral tests in mice suggests that PGE1 can induce pain behavior. mdpi.comnih.gov Investigations in trigeminal ganglion (TG) neurons of mice indicate that PGE1 can enhance the excitability of these neurons, which are involved in orofacial sensation, including pain. nih.gov This effect appears to be mediated, in part, by the facilitation of hyperpolarization-activated cyclic nucleotide-gated channel 2 (HCN2) via the EP2 receptor. mdpi.comnih.gov

In TG neurons, PGE1 increased the HCN channel-generated inward current (Ih) in a concentration-dependent manner. nih.gov Inhibition of adenylyl cyclase, a key enzyme in the cAMP signaling pathway, and blockade of the EP2 receptor were shown to inhibit the PGE1-induced increase in Ih. nih.gov This suggests a mechanism by which PGE1, through activating the EP2 receptor and the subsequent cAMP pathway, can modulate the excitability of nociceptive neurons. nih.gov

Conversely, some reports suggest that the vasodilatory effect of PGE1 may contribute to an analgesic action in animal models of diabetic neuropathy and spinal stenosis, potentially by increasing blood flow and metabolism in affected areas. mdpi.comnih.gov However, the precise mechanisms underlying these analgesic effects require further investigation. mdpi.comnih.gov

This compound Influence on Uterine and Other Reproductive Tissue Contractility (In Vitro Studies)

The effects of prostaglandins, including PGE1, on the contractility of reproductive tissues, particularly the uterus, have been examined in vitro. These studies provide insights into the potential influence of this compound, as an analog, on these processes.

In vitro studies using myometrial strips from women have shown that PGE1 significantly increased myometrial contractility. nih.govciane.netnih.gov Compared to PGE2 and control groups, PGE1 demonstrated a significant increase in contractility over various time periods. nih.govciane.netnih.gov For instance, PGE1 significantly increased in vitro myometrial contractility up to 90 minutes compared to PGE2 and control, and up to 180 minutes compared to PGE2. nih.govciane.net After a longer period (360 minutes), samples treated with PGE1 and control showed lower total collagen content and area covered by connective tissue compared to PGE2. nih.govciane.netnih.gov These findings suggest that PGE1 not only affects contractility but may also influence the structural components of the uterus in vitro. nih.govciane.net

Another in vitro study using extracorporeally perfused non-pregnant swine uteri investigated the effects of different prostaglandins on contractility patterns. oup.com This study observed a dose-dependent increase in intrauterine pressure in both the isthmus and corpus uteri after administration of PGE1 and PGE2. oup.com PGE1 and PGE2 caused a statistically significantly higher increase in intrauterine pressure in the isthmus uteri compared to the corpus uteri, resulting in a cervicofundic pressure gradient. oup.com The direction of contraction waves induced by PGE1 and PGE2 often differed from that induced by PGF2α. oup.com These results indicate that PGE1 modulates contractility in non-pregnant swine uteri in a characteristic manner, leading to distinct contractility patterns. oup.com

While these studies focus on PGE1, they provide a basis for understanding the potential actions of its ethanolamide analog, this compound, on reproductive tissue contractility, highlighting the importance of in vitro models for dissecting these effects.

Cardiac and Renal Cellular Protective Mechanisms Investigated for this compound in Animal Models

Research has explored the protective effects of PGE1 in cardiac and renal systems using animal models, offering potential insights into the activities of this compound.

In isolated constant flow perfused rat hearts, PGE1 demonstrated protective actions against constrictor mediators. nih.gov PGE1 dose-dependently inhibited the increase in coronary perfusion pressure induced by platelet-activating factor (PAF). nih.gov It also attenuated the PAF-induced release of immunoreactive leukotrienes and thromboxane (B8750289) B2. nih.gov Furthermore, PGE1 counteracted the decrease in left ventricular cAMP content induced by PAF. nih.gov PGE1 also inhibited the increase in coronary perfusion pressure caused by LTD4 and arginine vasopressin in isolated perfused rat hearts. nih.gov These findings suggest that PGE1 may play a regulatory role in coronary vascular homeostasis, potentially by stimulating cyclic AMP and influencing eicosanoid metabolism in the heart. nih.gov The protective effects of PGE1 in circulatory shock and myocardial ischemia in animal models may be related to these inhibitory actions. nih.gov

In the context of renal protection, studies on PGE1 have indicated potential beneficial effects in experimental animal models of kidney injury. PGE1 has been shown to increase hepatic blood flow and protect hepatocytes, which can be relevant in systemic conditions affecting multiple organs, including the kidneys. tandfonline.comnih.gov While direct studies on this compound's renal protective mechanisms in animal models were not prominently found, research on PGE1 and other prostaglandins in kidney diseases provides a broader context. Prostaglandins exert various functions in the physiology and pathology of the kidney, influencing glomerular filtration and water/sodium excretion. nih.govoncotarget.com Studies using knockout mice models have revealed the roles of prostaglandin receptor signaling in various renal pathological conditions. nih.govoncotarget.comsemanticscholar.org For example, deletion of the EP1 receptor attenuated renal injury in diabetic mouse models. nih.govoncotarget.com While these studies primarily focus on other prostaglandins and their receptors, they underscore the potential for prostanoids like this compound to influence renal function and protection, warranting further investigation specifically into this compound's effects.

Compound Information

Compound NamePubChem CID
Prostaglandin E1 Ethanolamide35021387
This compound35021387
Prostaglandin E15280350
PGA15280757
PGE25280360
PGF2α5280377
Anandamide (B1667382)10496
Arachidonic acid444860
Nurr19526733
Platelet-activating factor5280376
Leukotriene B45280374
Thromboxane B25280375
LTD45280820
Arginine Vasopressin9799409

Data Tables

Table 1: Effect of PGE1 on In Vitro Myometrial Contractility

Study ReferenceTissue SourceTreatment (Concentration)Time Period (minutes)Effect on Contractility (vs. Control/PGE2)Significance (p-value)
nih.govciane.netnih.govHuman MyometriumPGE1 (10⁻⁵ mol/L)0-30Significantly increased (vs. PGE2, CTR)< 0.01
nih.govciane.netnih.govHuman MyometriumPGE1 (10⁻⁵ mol/L)30-90Higher (vs. PGE2, CTR)0.04
nih.govciane.netHuman MyometriumPGE1 (10⁻⁵ mol/L)Up to 90Significantly increased (vs. PGE2, CTR)< 0.01
nih.govciane.netHuman MyometriumPGE1 (10⁻⁵ mol/L)Up to 180Significantly increased (vs. PGE2)< 0.05

Table 2: Effect of PGE1 on Intrauterine Pressure in Perfused Swine Uteri

Study ReferenceTissue SourceTreatmentEffect on Isthmus Uteri IUP (vs. other PGs/Oxytocin)Effect on Corpus Uteri IUP (vs. other PGs/Oxytocin)Pressure Gradient (Isthmus vs. Corpus)
oup.comNon-pregnant Swine UteriPGE1Greatest increase (P < 0.001 vs. PGE2, < 0.0001 vs. PGF2α, < 0.0001 vs. Oxytocin)Dose-dependent increaseStatistically significantly higher

Table 3: Effect of PGE1 on PAF-Induced Changes in Isolated Rat Hearts

Study ReferenceModelTreatment (Concentration)Effect on Coronary Perfusion Pressure (PAF-induced increase)Effect on Leukotriene Release (PAF-induced)Effect on Thromboxane B2 Release (PAF-induced)Effect on Left Ventricular cAMP (PAF-induced decrease)
nih.govIsolated Rat HeartPGE1 (2.8 to 280 nmol/L)Dose-dependently inhibitedAttenuatedAttenuatedAntagonized

Advanced Analytical Methodologies for Prostaglandin E1 Ethanolamide Research

Quantitative Analysis of PGE1-EA in Biological Samples

Quantifying this compound in biological matrices such as plasma, tissue homogenates, or cell culture supernatants is essential for understanding its physiological roles and metabolic fate. Due to the complexity of these samples and the potential presence of interfering substances, highly specific and sensitive quantification methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the profiling and quantification of lipid mediators, including this compound, in biological samples. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS allows for the simultaneous analysis of multiple analytes in a single run, providing comprehensive lipidomics data. mdpi.comwaters.commdpi.comuzh.chshimadzu.comshimadzu.com

The process typically involves sample preparation steps such as solid-phase extraction (SPE) to isolate and concentrate the target analytes from the complex biological matrix. mdpi.comuzh.ch The extracted sample is then injected into an LC system, where compounds are separated based on their physicochemical properties using a suitable stationary phase, commonly a C18 column. uzh.chwalshmedicalmedia.com The separated analytes then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the parent ions and monitoring specific product ions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). mdpi.comnih.govshimadzu.com This fragmentation pattern serves as a highly specific fingerprint for the target molecule, enabling accurate quantification even in the presence of isobaric or structurally similar compounds. nih.gov

LC-MS/MS offers advantages over some traditional methods, such as immunoassays, due to its higher selectivity and ability to simultaneously quantify multiple metabolites. mdpi.comwaters.com While some early LC-MS/MS methods for eicosanoids had higher limits of quantitation compared to GC-MS/MS, recent advancements have significantly improved sensitivity. mdpi.com Modern LC-MS/MS systems, particularly those utilizing triple quadrupole mass analyzers in MRM mode, offer high sensitivity and specificity for targeted lipid mediator analysis. mdpi.comnih.gov

Enzyme Immunoassays (EIA) for this compound Detection and Quantification

Enzyme Immunoassays (EIA), including Enzyme-Linked Immunosorbent Assays (ELISA), are immunological methods used for the detection and quantification of specific analytes based on the principle of antibody-antigen recognition. nih.gov EIA kits for prostaglandins (B1171923), including PGE1, are commercially available and have been used for their detection and quantification in biological fluids. windows.netmybiosource.com

Competitive EIA is a common format for small molecules like prostaglandins. In this format, the prostaglandin (B15479496) in the sample competes with a labeled prostaglandin (e.g., enzyme-conjugated) for binding sites on a limited amount of antibody immobilized on a solid phase, such as a microplate. windows.netmybiosource.comnih.gov After incubation and washing steps to remove unbound substances, a substrate is added that is converted by the enzyme label into a detectable signal, often a colored product. windows.net The intensity of the signal is inversely proportional to the concentration of the prostaglandin in the sample. windows.net

While EIA offers advantages in terms of throughput and relative simplicity compared to mass spectrometry, it can be susceptible to cross-reactivity with structurally similar compounds. mdpi.comwaters.com For example, some prostaglandin EIA kits exhibit varying degrees of cross-reactivity with different prostaglandins and related lipid mediators, including PGE1 ethanolamide. caymanchem.cominterchim.frwindows.netbioscience.co.ukszabo-scandic.com This cross-reactivity needs to be carefully considered when interpreting results, especially in complex biological samples where multiple related lipids may be present. Despite this limitation, EIA can be a useful tool for screening large numbers of samples or for initial quantification when high specificity for a single analyte is not the primary concern.

Chromatographic Separation and Purification Techniques for this compound and its Metabolites

Chromatographic techniques are indispensable for the separation and purification of this compound from complex biological extracts or synthesis mixtures, as well as for isolating its metabolites. These techniques exploit the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, purification, and analysis of various compounds, including prostaglandins and their derivatives. nih.govresearchgate.netresearchgate.netnih.govwalshmedicalmedia.comnih.govnih.gov HPLC offers high resolution and efficiency, making it suitable for isolating relatively pure compounds from complex mixtures.

In the context of this compound research, HPLC can be employed in both analytical and preparative modes. Analytical HPLC is used for qualitative and quantitative analysis, often coupled with detectors such as UV-Vis or mass spectrometers. Preparative HPLC, on the other hand, is used to isolate larger quantities of purified compounds for further studies, such as structural characterization by NMR spectroscopy or biological activity testing.

Reverse-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), is commonly used for the separation of prostaglandins due to their relatively non-polar nature. researchgate.netresearchgate.netwalshmedicalmedia.com The mobile phase composition and gradient elution profile are optimized to achieve adequate separation of this compound from other lipids and matrix components.

Detection of this compound in HPLC can be challenging due to its relatively low UV absorbance, particularly at wavelengths typically used for other chromophores. researchgate.netwalshmedicalmedia.comchromatographyonline.com This can necessitate the use of more sensitive detectors, such as mass spectrometers, or the application of pre- or post-column derivatization techniques to introduce a chromophore or a group that enhances ionization efficiency for mass spectrometric detection. researchgate.netnih.govchromatographyonline.com

HPLC has been successfully applied for the purification of PGE1 from natural sources and synthetic mixtures, demonstrating its utility in isolating this class of compounds. nih.govresearchgate.netnih.gov

Spectroscopic Characterization of this compound Structure and Conformation

Spectroscopic methods provide valuable information about the chemical structure, functional groups, and three-dimensional conformation of this compound. This information is critical for confirming the identity of purified compounds and understanding their molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). glycopedia.euwikipedia.org NMR spectroscopy is invaluable for confirming the chemical structure of synthesized or isolated this compound and for studying its conformation in solution. frontiersin.org

By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can determine the types of atoms present, their connectivity, and their local electronic environment. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between nuclei, allowing for the assignment of signals and the confirmation of the molecular backbone and the positions of substituents.

NMR spectroscopy can also provide insights into the conformation of this compound. Analysis of coupling constants, particularly vicinal couplings, can yield information about dihedral angles and the preferred orientation of different parts of the molecule. wikipedia.org Nuclear Overhauser Effect (NOE) measurements, obtained through techniques like NOESY or ROESY, reveal spatial proximity between nuclei, providing constraints on the molecule's three-dimensional structure. nih.gov

NMR spectroscopy has been used in studies involving prostaglandins, including investigating their interactions with other molecules and analyzing their structural features. researchgate.netresearchgate.netnih.gov While the direct application of NMR specifically to this compound for detailed structural and conformational analysis is implied by its use for related prostaglandins and lipid mediators, the principles and techniques are directly transferable. glycopedia.euwikipedia.orgunimo.it High-field NMR spectrometers are typically required to obtain well-resolved spectra for complete structural elucidation of molecules like this compound. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the identification and characterization of chemical compounds based on their exact mass and fragmentation patterns. This method provides highly accurate mass measurements, allowing for the determination of elemental composition and differentiation between compounds with very similar nominal masses. HRMS is particularly valuable in lipidomics and oxylipin analysis, where numerous isomers and related species may be present in a sample. mdpi.comnih.govresearchgate.net

In the context of prostaglandin research, HRMS, often coupled with liquid chromatography (LC), is employed for the analysis of various prostaglandins and related metabolites. LC-HRMS/MS methods can analyze multiple analytes simultaneously. mdpi.com The use of techniques like ultra-high-performance liquid chromatography–electrospray ionization–high-resolution mass spectrometry (UHPLC-ESI-HR-MS) has been established for identifying components in complex biological extracts. researchgate.net Derivatization strategies can also be applied to improve ionization efficiency and enhance isomeric separation of prostanoids for HRMS analysis. nih.gov For example, derivatization with Girard's reagent T (GT) has been shown to increase ionization efficiency of prostanoids in positive ionization mode, enabling their detection at endogenous levels. nih.gov

While specific detailed applications of HRMS solely for the analysis of this compound were not extensively found in the search results, the general principles and applications of HRMS in analyzing prostanoids, including PGE1, are well-documented. HRMS is crucial for confirming the molecular formula and structure of this compound (C22H39NO5, molecular weight 397.5 g/mol ) caymanchem.comscbt.comnih.govuni.lu and for identifying it within biological samples by matching its exact mass and fragmentation pattern to known standards. Predicted collision cross section (CCS) values obtained through techniques like ion mobility spectrometry coupled with HRMS can also aid in the identification and separation of isomers, which is relevant for analyzing lipid mediators. nih.govuni.lusci-hub.se

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+398.29012203.0
[M+Na]+420.27206203.1
[M-H]-396.27556200.2
[M+NH4]+415.31666213.6
[M+K]+436.24600198.2
[M+H-H2O]+380.28010196.1
[M+HCOO]-442.28104217.0
[M+CH3COO]-456.29669220.6
[M+Na-2H]-418.25751195.3
[M]+397.28229203.7
[M]-397.28339203.7

Source: PubChemLite uni.lu

Radioligand Binding Assays and Receptor Functional Assays for this compound Interaction Studies

Radioligand binding assays are widely used to characterize receptors, determine their affinity for a ligand, and quantify receptor density in tissues or cells. nih.gov These assays involve incubating a biological sample containing the receptor with a radiolabeled ligand and measuring the amount of bound radioactivity. nih.gov Competition binding assays can determine the affinity and selectivity of unlabeled ligands by observing their ability to displace the radiolabeled ligand. nih.gov

Prostaglandins, including PGE1, exert their effects by binding to specific G protein-coupled receptors (GPCRs). nih.govphysiology.org Four main subtypes of prostaglandin E receptors (EP receptors) have been identified: EP1, EP2, EP3, and EP4. physiology.orgmdpi.comwikipedia.org These receptors are coupled to different intracellular signaling pathways. EP1 receptors are typically coupled to Gq proteins, leading to an increase in intracellular Ca2+ levels. mdpi.comwikipedia.orgnih.gov EP2 and EP4 receptors are generally coupled to Gs proteins, resulting in increased intracellular cAMP concentrations. physiology.orgmdpi.comnih.govfrontiersin.org EP3 receptors can couple to Gi proteins, leading to a decrease in cAMP, or in some cases, to Gs or Gq depending on the splice variant. physiology.orgmdpi.com

While direct radioligand binding or functional assay data specifically for this compound interacting with prostanoid receptors were not prominently featured in the search results, studies on PGE1 provide relevant context. PGE1 is known to bind to and activate EP receptors. physiology.orgmdpi.comnih.govfrontiersin.org The relative potencies of standard prostaglandins in binding to and activating the EP1 receptor are generally reported as PGE2 ≥ PGE1. wikipedia.org PGE1 can bind to EP2, EP4, and IP receptors to increase intracellular cAMP, while it can combine with EP1 and EP3 to increase intracellular Ca2+ and decrease intracellular cAMP, respectively. frontiersin.org Studies using EP-receptor-specific agonists and antagonists have shown that EP1 and EP3 receptors are critical for some PGE1-induced cellular responses, such as HIF-1 activation in vascular-derived cells. nih.gov Functional assays, such as measuring changes in intracellular cAMP or Ca2+ levels, or assessing downstream effects like vascular permeability or platelet aggregation, are used to determine the functional consequences of ligand-receptor interaction. nih.govfrontiersin.orgnih.gov

Radioligand assays have been developed to quantify specific PGE1 binding sites in tissues, such as granulation tissue from ischemic ulcers, to investigate potential differences in receptor density. nih.gov These assays can help determine if altered receptor expression contributes to physiological or pathological conditions. nih.gov

Table 2: Reported EP Receptor Coupling and Signaling Pathways

Receptor SubtypePrimary G Protein CouplingPrimary Signaling Pathway
EP1GqIncrease in intracellular Ca2+ mdpi.comwikipedia.orgnih.gov
EP2GsIncrease in intracellular cAMP physiology.orgmdpi.comnih.govfrontiersin.org
EP3Gi, Gs, Gq (variant dependent)Decrease or increase in cAMP, increase in Ca2+ physiology.orgmdpi.com
EP4GsIncrease in intracellular cAMP physiology.orgmdpi.comfrontiersin.org

Source: Multiple search results physiology.orgmdpi.comwikipedia.orgnih.govfrontiersin.org

Research findings indicate that PGE1 can induce various cellular responses mediated through different EP receptor subtypes. For example, PGE1 can induce HIF-1 activation and increase vascular permeability, with studies suggesting the involvement of EP1 and EP3 receptors in these processes in certain cell types. nih.gov In trigeminal ganglion neurons, the EP2 receptor has been implicated in mediating PGE1-induced facilitation of Ih currents. mdpi.com These findings highlight the complexity of PGE1 signaling and the differential roles of its receptors.

Comparative Biochemical and Biological Analyses of Prostaglandin E1 Ethanolamide

Comparative Bioactivity and Signaling Profile with Prostaglandin (B15479496) E1 (PGE1)

Prostaglandin E1 (PGE1) and its ethanolamide derivative, PGE1-EA, exhibit both similarities and notable differences in their biological activities and signaling pathways. PGE1 is a well-characterized prostanoid known for its potent vasodilatory and anti-inflammatory effects, primarily mediated through the E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. nih.gov These receptors are G-protein coupled and elicit diverse cellular responses. For instance, EP1 activation leads to an increase in intracellular calcium, while EP2 and EP4 stimulation results in elevated cyclic AMP (cAMP) levels. nih.gov

PGE1 demonstrates a complex signaling profile, capable of inducing both pro- and anti-inflammatory responses depending on the cellular context and receptor subtype involved. tdl.org For example, PGE1 can stimulate angiogenesis by upregulating vascular endothelial growth factor (VEGF) expression through the activation of hypoxia-inducible factor 1 (HIF-1). nih.gov This process involves multiple signaling pathways downstream of EP1 and EP3 receptors. nih.gov

This compound, as the ethanolamine-amide analog of PGE1, is thought to have its own unique pharmacological properties. caymanchem.com While research is ongoing, it is hypothesized that the addition of the ethanolamide group may alter the compound's receptor binding affinity and downstream signaling compared to PGE1. The inhibition of human platelet aggregation by a related compound, an amide of PGE1 and an ethanolamine (B43304) plasmalogen analog of platelet-activating factor, is proposed to be mediated through its action on platelet PAF-receptors and the adenylate cyclase system. nih.gov

Table 1: Comparative Signaling of PGE1 and Related Compounds

Feature Prostaglandin E1 (PGE1) Prostaglandin E1 Ethanolamide (this compound)
Primary Receptors EP1, EP2, EP3, EP4 Putative prostamide receptors, potential interaction with EP receptors
Second Messengers Increased intracellular Ca2+ (via EP1), Increased cAMP (via EP2, EP4) nih.gov Likely involves cAMP signaling
Key Biological Effects Vasodilation, inhibition of platelet aggregation, anti-inflammatory actions tdl.orgfrontiersin.orgcaymanchem.com Potential for similar effects, with altered potency or duration
HIF-1 Activation Induces HIF-1α protein expression under non-hypoxic conditions via EP1 and EP3 nih.gov Not yet fully characterized

Distinction of this compound from Other Prostanoid Esters and Amides (e.g., Prostaglandin E1 Ethyl Ester (PGE1-EE))

The structural difference between an amide and an ester linkage imparts significant variations in the chemical and biological properties of prostanoid derivatives like this compound and Prostaglandin E1 Ethyl Ester (PGE1-EE). The core distinction lies in the atom bonded to the carbonyl carbon: a nitrogen atom in amides and an oxygen atom in esters. auburn.edu This seemingly minor difference has profound implications for the molecule's electronic properties, stability, and reactivity. auburn.edu

Amides, such as this compound, are generally more resistant to hydrolysis than their ester counterparts like PGE1-EE. auburn.edu This increased stability is due to the greater resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which makes the amide carbonyl carbon less electrophilic and the C-N bond stronger. auburn.edupressbooks.pub Consequently, this compound is expected to have a longer biological half-life compared to PGE1-EE.

PGE1-EE is considered a prodrug of PGE1, designed to be more lipophilic for certain formulation purposes. caymanchem.commedchemexpress.com In contrast, this compound is investigated for its own intrinsic biological activities, which may differ from those of the parent PGE1.

Table 2: Comparison of this compound and PGE1-EE

Feature Prostaglandin E1 Ethanolamide (this compound) Prostaglandin E1 Ethyl Ester (PGE1-EE)
Linkage Type Amide Ester
Chemical Stability More resistant to hydrolysis auburn.edu More susceptible to hydrolysis
Biological Role Investigated for intrinsic activity caymanchem.com Primarily a prodrug of PGE1 caymanchem.commedchemexpress.com
Key Structural Difference Contains a nitrogen atom in the amide bond auburn.edu Contains an oxygen atom in the ester bond auburn.edu
Potential Half-life Longer Shorter

Comparative Analysis with Other Endocannabinoid-Derived Lipid Mediators

This compound is part of a larger family of lipid mediators derived from endocannabinoids. The endocannabinoid system comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids like anandamide (B1667382) (AEA), and the enzymes responsible for their synthesis and degradation. nih.govmdpi.commaastrichtuniversity.nl Anandamide, the ethanolamide of arachidonic acid, can be metabolized by cyclooxygenase-2 (COX-2) to produce prostaglandin ethanolamides, also known as prostamides. caymanchem.comnih.gov

While both this compound and anandamide are ethanolamides of fatty acids, they interact with different primary receptor systems. Anandamide is a partial agonist at CB1 receptors and is also a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme for its degradation. nih.govnih.gov In contrast, prostamides like PGE2-EA have shown little to no affinity for cannabinoid receptors or significant interaction with FAAH. nih.gov This suggests that this compound likely exerts its effects through a distinct set of receptors, possibly the putative prostamide receptors, which are yet to be fully characterized. nih.gov

The metabolism of these compounds also differs. While anandamide is rapidly hydrolyzed by FAAH, prostaglandin ethanolamides are not significantly hydrolyzed in plasma. nih.gov For instance, PGE2-EA undergoes slow dehydration and isomerization rather than hydrolysis. nih.gov This metabolic stability suggests that this compound could have more prolonged systemic effects compared to anandamide.

Table 3: Comparison of this compound with Anandamide

Feature Prostaglandin E1 Ethanolamide (this compound) Anandamide (AEA)
Precursor Dihomo-γ-linolenic acid (indirectly) Arachidonic acid
Primary Receptors Putative prostamide receptors Cannabinoid receptors (CB1 and CB2) nih.gov
Metabolizing Enzyme Not a primary substrate for FAAH nih.gov Fatty Acid Amide Hydrolase (FAAH) nih.gov
Metabolic Stability More stable in plasma nih.gov Shorter half-life due to rapid hydrolysis nih.gov
Signaling Pathway Likely distinct from cannabinoid signaling Primarily through CB1 and CB2 receptors mdpi.com

Species-Specific Differences in this compound Biosynthesis, Metabolism, and Biological Responses

Significant species-specific differences exist in the metabolism of prostaglandins (B1171923) and related lipid mediators. nih.gov These variations can be attributed to differences in the expression and activity of metabolic enzymes, such as cytochrome P450 isoforms, across species. rug.nl

The metabolism of prostaglandin glycerol (B35011) esters and ethanolamides has been shown to vary between rats and humans. For example, PGE2-G is rapidly hydrolyzed in rat plasma but is much more stable in human plasma. nih.gov While PGE2-EA is relatively stable in the plasma of both species, these findings highlight that rats may not always be a suitable model for studying the biological activities of these compounds in humans. nih.gov

The biosynthesis of prostaglandins is also subject to species-specific regulation. The profile of circulating prostaglandin metabolites can differ significantly among species such as rats, rabbits, guinea pigs, cattle, and sheep. nih.gov These differences in metabolic pathways can lead to variations in the biological responses to exogenous and endogenous prostanoids. Therefore, the effects of this compound observed in one species may not be directly translatable to another. Further research is needed to elucidate the specific pathways of this compound biosynthesis and metabolism in different species to better understand its physiological and pharmacological roles.

Table 4: Known Species Differences in Prostanoid Metabolism

Species Key Metabolic Features of Prostanoids
Rat Rapid hydrolysis of PGE2-G in plasma nih.gov
Human Slow metabolism of PGE2-G in plasma nih.gov
Guinea Pig Efficient elimination of circulating prostaglandins nih.gov
Cattle, Rat, Guinea Pig 15-ketodihydroprostaglandin F2α and its tetranor counterpart are prominent plasma metabolites nih.gov
Sheep, Rabbit Highly polar dicarboxylic acids dominate the metabolite spectrum nih.gov

Innovative Research Models and Methodological Approaches for Prostaglandin E1 Ethanolamide Studies

Development and Application of Advanced In Vitro Cell Culture Systems

In vitro cell culture systems are fundamental to understanding the cellular mechanisms of PGE1-EA. These models allow for controlled studies of cellular responses, signaling pathways, and interactions with specific cell types.

Co-culture Models for Cell-Cell Interaction Studies

Co-culture models are valuable for examining the interactions between different cell types in the presence of this compound. While direct studies on this compound co-cultures are limited in the search results, research on PGE1 provides insights into potential applications. For instance, co-culture systems involving human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs) have been used to study the effects of PGE1 on processes like angiogenesis, which involves complex cell-cell communication. nih.govresearchgate.net The transcriptional profiles of cells in co-culture can differ significantly from monoculture, highlighting the importance of cell-cell interactions in mediating responses. rsc.org These models could be adapted to investigate how this compound influences interactions between vascular cells, immune cells, or other relevant cell types.

Organoid and 3D Culture Systems

Organoid and 3D culture systems offer more physiologically relevant environments compared to traditional 2D cell cultures, mimicking the complexity of tissues and organs. While specific studies on this compound using organoids were not found, 3D culture systems have been employed in prostaglandin (B15479496) research. For example, 3D microfluidic cell culture systems have been used to compare the angiogenic potential of different human endothelial cell types. researchgate.netresearchgate.net Additionally, PGE1 has been reported to increase EGF production in three-dimensional cultured human annulus cells. oatext.com The development of 3D vascularized proximal tubule-on-a-multiplexed chip models demonstrates the increasing sophistication of in vitro systems that could be utilized to study the effects of this compound on complex tissue structures and functions. rsc.org These models allow for the investigation of cellular behavior within a more native-like architecture, potentially revealing aspects of this compound activity not observable in 2D cultures.

Utilization of Genetically Modified Organisms and Animal Models for Mechanistic Elucidation (e.g., Knockout/Transgenic Models for Receptor or Enzyme Studies)

Genetically modified organisms and animal models are crucial for investigating the in vivo effects of this compound and elucidating the roles of specific receptors and enzymes in its metabolic pathways and mechanisms of action. While direct studies on this compound using such models are not prominent in the search results, research on PGE1 and related prostanoids provides a strong precedent.

Animal models, particularly rodents like rats and mice, are widely used in prostaglandin research. Studies have utilized rat models to investigate the effects of PGE1 in conditions such as pulmonary hypertension, liver injury, and acute respiratory distress syndrome. frontiersin.orgnih.govkoreamed.orgnjppp.comnih.gov Genetically modified mice, including knockout models for specific prostaglandin receptors (e.g., EP1, EP2, EP3, EP4) and enzymes (e.g., prostaglandin E synthase), have been instrumental in understanding the roles of these components in mediating the effects of prostaglandins (B1171923) like PGE2. wikipedia.orggenecards.orgmdpi.comnih.govpnas.orgphysiology.orgjax.org

For this compound research, knockout or transgenic models targeting enzymes involved in its potential synthesis or metabolism (if such pathways are identified) or the prostaglandin receptors it interacts with would be invaluable. Studies using EP receptor knockout mice have provided significant insights into the specific functions mediated by each receptor subtype. wikipedia.orgphysiology.org For instance, studies have implicated EP1 receptors in various physiological and pathological responses, although differences in distribution between animals and humans can complicate translation. wikipedia.org The use of these models can help determine which receptors are primarily responsible for this compound's observed effects in a complex in vivo environment. Animal models of specific diseases or conditions where this compound is hypothesized to have a role can also be used to study its therapeutic potential and underlying mechanisms. frontiersin.orgnih.govkoreamed.orgnjppp.comnih.govresearchgate.net

Ex Vivo Organ Perfusion and Precision-Cut Tissue Slice Methodologies

Ex vivo organ perfusion and precision-cut tissue slice methodologies allow for the study of this compound's effects on intact organs or tissues outside the complex systemic environment of a living animal. These approaches bridge the gap between in vitro cell culture and in vivo animal models.

Ex vivo organ perfusion has been used in prostaglandin research, particularly in the context of organ preservation and transplantation. For example, studies have investigated the effects of PGE1 in ex vivo liver machine perfusion to improve graft function following ischemia-reperfusion injury in rat models. nih.gov This technique allows for the assessment of physiological parameters and tissue viability in a controlled setting. Ex vivo studies in fetal lambs were among the first to demonstrate the effects of PGE1 on the ductus arteriosus. frontiersin.org

Precision-cut tissue slices offer another ex vivo approach, allowing for the study of drug effects on tissue architecture and cellular interactions. While not specifically mentioned for this compound in the search results, this method is commonly used in pharmacology and toxicology to assess tissue responses to compounds. It could be applied to study the localized effects of this compound on various tissues, such as vascular tissue, lung tissue, or liver tissue, maintaining the native cellular environment and extracellular matrix.

Integration of Computational Biology and Molecular Modeling for this compound Receptor Docking and Dynamics

Computational biology and molecular modeling techniques play a crucial role in understanding the interaction of this compound with its target receptors at a molecular level. These methods can predict binding affinities, identify key interaction sites, and simulate the dynamics of receptor-ligand complexes.

Molecular modeling, including receptor docking studies, can be used to predict how this compound binds to different prostaglandin receptor subtypes (EP1, EP2, EP3, EP4, and potentially others). wikipedia.orgnih.govphysiology.org This can help explain the observed pharmacological profile of this compound and guide experimental studies. While the search results provide information on the structure of this compound and its physicochemical properties, specific computational studies on this compound receptor docking were not detailed. caymanchem.comlipidmaps.org However, the availability of 3D models and structural information for this compound lipidmaps.org facilitates such computational investigations.

Studies on related prostaglandins have utilized molecular modeling to understand receptor interactions. For instance, the crystallographic structure of the orphan nuclear receptor Nurr1 bound to PGA1 (a dehydrated metabolite of PGE1) has been determined, revealing key interaction sites and conformational changes upon ligand binding. researchgate.net Similar approaches can be applied to study this compound's interaction with its targets, providing insights into the molecular basis of its activity. Computational simulations can also explore the dynamics of the receptor-ligand complex, providing a more complete picture of the binding event and downstream signaling initiation.

Systems Biology Approaches for Holistic this compound Analysis

Systems biology approaches aim to understand the complex biological systems influenced by a compound in a holistic manner, integrating data from various levels, including genomics, transcriptomics, proteomics, and metabolomics. While comprehensive systems biology analyses specifically for this compound were not detailed in the search results, this approach is increasingly being applied in related fields and could provide valuable insights into this compound's broader effects.

Targeted metabolomic profiling has been used to study the pharmacokinetics and metabolic fate of a PGE1-based drug in animal models. mdpi.com This type of analysis can identify the metabolites produced from this compound and assess its impact on endogenous metabolic pathways. Integrating metabolomic data with transcriptomic and proteomic data from cells or tissues treated with this compound could provide a more complete picture of its cellular and physiological effects.

For example, studies investigating the effects of PGE1 on gene expression in vascular-derived cells under different oxygen conditions have been conducted using techniques like qRT-PCR to measure mRNA levels of target genes like VEGF and GLUT1. nih.govresearchgate.net A systems biology approach would expand upon this by examining global gene expression changes (transcriptomics) and protein abundance changes (proteomics) in response to this compound, potentially revealing novel pathways and networks influenced by the compound. Integrating these data with functional outcomes observed in cell culture or animal models can lead to a more comprehensive understanding of this compound's biological activities and potential therapeutic targets.

Prostaglandin E1 ethanolamide (this compound) is a lipid molecule, specifically an ethanolamine-amide analog of prostaglandin E1 (PGE1). lipidmaps.orgnih.gov It belongs to the fatty acyls class, within the eicosanoids and prostaglandins subclasses. lipidmaps.orgnih.gov While the conversion of anandamide (B1667382) (AEA), the ethanolamide of arachidonic acid, to PGE2-EA has been shown in vitro, it is not definitively established whether this conversion occurs in living animals, and the pharmacology of prostaglandin ethanolamides like this compound has not been extensively studied. lipidmaps.org

Research into lipid mediators like this compound often employs advanced analytical techniques and various model systems to understand their biological roles and metabolic pathways. Methodological approaches such as lipidomics, proteomics, and transcriptomics are crucial for comprehensive profiling and pathway elucidation.

Lipidomics for Comprehensive Lipid Mediator Profiling

Lipidomics, a subfield of metabolomics, involves the detailed analysis of lipids within biological systems. biorxiv.org This approach is essential for comprehensively profiling lipid mediators, including prostaglandin ethanolamides. Recent technological advancements, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly enhanced the capabilities of untargeted lipidomics. biorxiv.orgacs.orgfrontiersin.org

Targeted lipidomics analysis allows for the sensitive and accurate quantification of specific lipid species of interest within various lipid classes. masseycancercenter.org This involves using internal standards and methods that yield highly sensitive data, enabling quantification through multiple identifiers for each analyte, including internal standards, structure-specific fragmentation, and UHPLC retention times. masseycancercenter.org Many species within a lipid class can be quantified in a single run, with the ability to separate stereoisomers and potential isobaric contaminants. masseycancercenter.org

Studies utilizing lipidomics have identified and quantified diverse ranges of lipid species in biological samples, such as human plasma and extracellular vesicles. biorxiv.org For instance, untargeted lipidomics has been used to identify 225 molecular lipids in human plasma and 124 molecular lipids in macrophage-derived extracellular vesicles. biorxiv.org Innovative methodologies combining pre-analytical lipid extraction techniques with high-resolution LC-MS/MS have been developed to enhance lipidomics research. biorxiv.org

Lipidomics studies have also been applied to investigate alterations in lipid metabolism in various conditions. For example, a lipidomics study in type 1 diabetic rats identified 77 differential lipids, including glycerophospholipids, sphingolipids, and glycerolipids, in plasma, suggesting a link between disease progression and alterations in glycerophospholipid and sphingolipid metabolism. acs.org Pathway analysis based on these differential lipids can reveal affected metabolic routes and involved enzymes. acs.org

The study of ethanolamide lipids, a class that includes this compound, has also benefited from lipidomics. Targeted lipidomics analysis has been used to identify and quantify numerous metabolites in the N-acylethanolamine (NAE)/endocannabinoid pathway in mouse tissues, revealing tissue-specific differences in lipid metabolism. nih.govresearchgate.net For example, brain tissue of mice lacking fatty acid amide hydrolase (FAAH) showed elevated levels of phosphatidylethanolamine (B1630911) (PE) and N-acylphosphatidylethanolamines (NAPE) species, in addition to elevated NAEs, suggesting a role for FAAH activity in regulating this pathway. nih.gov This perturbation was not observed in heart tissue, indicating differential metabolic regulation in different organs. nih.govresearchgate.net

Lipidomics investigations have also highlighted the role of bioactive lipids, such as prostaglandins, in modulating biological responses in conditions like endometriosis. mdpi.com Studies have shown that eicosanoids derived from dihomo-gamma-linolenic acid (DGLA), such as PGE1, can exhibit anti-inflammatory properties and counteract the effects of pro-inflammatory eicosanoids derived from arachidonic acid. mdpi.com

Interactive Table 1: Examples of Lipids Identified in Biological Samples using Lipidomics

Sample TypeNumber of Molecular Lipids IdentifiedReference
Human Plasma225 biorxiv.org
Macrophage-derived EVs124 biorxiv.org
Type 1 Diabetic Rat Plasma77 (differential lipids) acs.org
Mouse Brain Tissue (NAE pathway)>100 (metabolites) nih.gov

Prospective Research Avenues and Unexplored Biological Territory for Prostaglandin E1 Ethanolamide

Discovery of Novel Physiological and Pathophysiological Roles Beyond Currently Identified Activities

The physiological and pathophysiological roles of PGE1-EA are not yet comprehensively defined. Given its structural relationship to PGE1, which is involved in diverse processes including vasodilation, smooth muscle relaxation, platelet aggregation inhibition, and modulation of inflammatory and immune responses, it is plausible that this compound may share some of these activities or possess unique functions wikipedia.orgjwmr.orgnih.govnih.gov. However, the ethanolamide modification could confer distinct pharmacokinetic or pharmacodynamic properties, potentially leading to different or additional biological effects. Unexplored areas include its potential involvement in specific tissue signaling, its role in various disease states where lipid mediators are implicated (beyond the known roles of PGE1), and its possible endogenous synthesis and metabolism pathways in different cell types and organisms. The limited rigorous study of prostaglandin (B15479496) ethanolamides highlights this as a significant research gap caymanchem.com.

Identification of Undiscovered Receptors or Signaling Partners Specific to this compound

PGE1 exerts its effects primarily through binding to a family of G protein-coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4), as well as IP receptors oup.comnih.gov. While this compound, as an analog, might interact with these known prostanoid receptors, its affinity and efficacy could differ significantly from PGE1. Furthermore, the possibility exists that this compound may bind to currently undiscovered receptors or interact with unique signaling partners that are not activated by PGE1 or other prostanoids. Identifying such specific receptors or interaction partners would be crucial for understanding the distinct downstream signaling cascades mediated by this compound and its potential unique biological roles. The lack of rigorous pharmacological studies on prostaglandin ethanolamides underscores the need for research in this area caymanchem.com.

Investigation of Interplay between this compound and Other Endogenous Signaling Systems (e.g., Neurotransmitter, Peptide Hormones)

Lipid mediators like prostaglandins (B1171923) are known to interact and modulate the activity of other endogenous signaling systems, including neurotransmitters and peptide hormones oup.comresearchgate.netnih.govmdpi.comresearchgate.netnih.govmdpi.comfrontiersin.orgfrontiersin.org. For instance, PGE1 has been shown to interact with adrenergic neurotransmission and influence the effects of vasoactive intestinal polypeptide (VIP) nih.govnih.gov. PGE1 and PGE2 also impact the secretion of gut hormones oup.com. The specific interactions between this compound and these or other signaling systems (such as the endocannabinoid system, given that this compound is an ethanolamide) remain largely uncharacterized. Future research could explore how this compound influences neurotransmitter release or signaling, modulates the activity of peptide hormones, or interacts synergistically or antagonistically with other lipid mediators, thereby revealing complex regulatory networks.

Development of Chemical Biology Tools and Fluorescent Probes for Live-Cell Imaging and Mechanistic Dissection of this compound Signaling

Advancing the understanding of this compound biology necessitates the development of specific research tools. Currently, there is a lack of dedicated chemical biology tools or fluorescent probes designed specifically for studying this compound localization, metabolism, receptor binding, or downstream signaling in live cells or tissues ehu.eusnih.govresearchgate.netresearchgate.net. The development of such tools, including selective agonists, antagonists, or inhibitors for potential this compound-specific targets, as well as fluorescently labeled this compound analogs, would be invaluable for real-time imaging, tracking its cellular distribution, and dissecting the intricate mechanisms of its action at a molecular level. This would enable researchers to study this compound biology with higher specificity and resolution.

Elucidation of Environmental and Nutritional Factors Modulating this compound Biology

Environmental factors, such as temperature, can affect the stability of prostaglandins like PGE1 nih.govresearchgate.net. Nutritional factors, particularly the availability of precursor fatty acids and certain vitamins and minerals, are known to influence the biosynthesis of PGE1 nih.govoatext.comglowm.com. However, the specific environmental and nutritional factors that may modulate the endogenous levels, synthesis, metabolism, or activity of this compound are not established. Research in this area could investigate how dietary intake of specific fatty acids (such as dihomo-γ-linolenic acid, the precursor for PGE1), or exposure to environmental agents, might impact this compound levels and its biological effects. Understanding these influences could provide insights into how lifestyle and environment affect endogenous lipid mediator systems.

Q & A

Q. How to address ethical considerations in this compound clinical trials?

  • Methodology :
  • Follow Declaration of Helsinki principles for informed consent and risk-benefit analysis.
  • Submit protocols to IRBs; include data safety monitoring boards (DSMBs) for adverse event tracking .
  • Documentation : Publish trial protocols on ClinicalTrials.gov pre-recruitment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.